molecular formula C83H127N19O23 B12363593 FNLEALVTHTLPFEK-(Lys-13C6,15N2)

FNLEALVTHTLPFEK-(Lys-13C6,15N2)

Cat. No.: B12363593
M. Wt: 1767.0 g/mol
InChI Key: RHEVXLGWJAXXBI-FMZYXKLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is a stable isotope-labeled peptide. It is labeled with carbon-13 and nitrogen-15 isotopes at the lysine residue. This compound is primarily used in scientific research for quantitation and tracing purposes, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FNLEALVTHTLPFEK-(Lys-13C6,15N2) involves the incorporation of stable isotopes into the peptide sequence. The labeled lysine (Lys-13C6,15N2) is synthesized separately and then incorporated into the peptide chain using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence assembly.

Industrial Production Methods

Industrial production of FNLEALVTHTLPFEK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

FNLEALVTHTLPFEK-(Lys-13C6,15N2) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is widely used in scientific research, particularly in:

    Proteomics: Used as an internal standard for mass spectrometry-based quantitation.

    Biology: Helps in studying protein-protein interactions and post-translational modifications.

    Medicine: Used in drug development to study pharmacokinetics and metabolic pathways.

    Industry: Employed in quality control and validation of analytical methods.

Mechanism of Action

The primary mechanism of action of FNLEALVTHTLPFEK-(Lys-13C6,15N2) is its use as a tracer in mass spectrometry. The stable isotopes allow for precise quantitation and tracking of the peptide in complex biological samples. The labeled lysine residue serves as a marker, enabling the differentiation of the peptide from its non-labeled counterparts.

Comparison with Similar Compounds

Similar Compounds

  • FNLEALVTHTLPFEK-(Lys-13C6)
  • FNLEALVTHTLPFEK-(Lys-15N2)
  • FNLEALVTHTLPFEK-(Lys-D4)

Uniqueness

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is unique due to the dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in mass spectrometry analyses compared to single-labeled peptides.

Properties

Molecular Formula

C83H127N19O23

Molecular Weight

1767.0 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1

InChI Key

RHEVXLGWJAXXBI-FMZYXKLPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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